

Application Note: Analytical Characterization of 7-Methyl-DMT using GC-MS

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Compound of Interest

Compound Name: 7-Methyl DMT

Cat. No.: B13768765

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Abstract

This application note outlines a comprehensive protocol for the analytical characterization of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT) using Gas Chromatography-Mass Spectrometry (GC-MS). 7-Methyl-DMT is a tryptamine derivative and an agonist of 5-HT₂ receptors, making its accurate identification and quantification crucial for research and forensic applications.^{[1][2]} This document provides a detailed experimental methodology, predicted quantitative data based on the analysis of similar tryptamine compounds, and visual representations of the experimental workflow and predicted mass spectral fragmentation pathway. While direct experimental data for 7-Methyl-DMT is not widely published, the protocols and data presented herein are based on established analytical principles for tryptamine derivatives and serve as a robust starting point for laboratory analysis.^{[3][4][5]}

Introduction

7-Methyl-DMT, also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted tryptamine with the chemical formula C₁₃H₁₈N₂ and a molecular weight of 202.3 g/mol.^{[6][7]} Its structural similarity to N,N-dimethyltryptamine (DMT), a potent psychedelic compound, necessitates reliable analytical methods for its detection and characterization in various matrices. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral

identification. This application note details a GC-MS method suitable for the qualitative and quantitative analysis of 7-Methyl-DMT.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the GC-MS analysis of 7-Methyl-DMT. This data is extrapolated from the known behavior of DMT and other methylated tryptamines in GC-MS analysis, as specific experimental values for 7-Methyl-DMT are not readily available in published literature.

| Parameter | Predicted Value | Description |
|---------------------|-----------------|---|
| Molecular Weight | 202.3 g/mol | The nominal mass of 7-Methyl-DMT.[6][7] |
| Retention Time (RT) | 10 - 15 min | Predicted elution time on a standard non-polar GC column (e.g., DB-5MS). The exact time will vary based on specific instrument conditions. |
| Molecular Ion (M+) | m/z 202 | The mass-to-charge ratio of the intact ionized molecule. |
| Key Fragment 1 | m/z 58 | Predicted base peak resulting from β -cleavage of the ethylamine side chain, corresponding to the $[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$ fragment. This is a characteristic fragment for N,N-dimethyltryptamines.[3] |
| Key Fragment 2 | m/z 144 | Predicted fragment from the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond of the side chain, with the charge retained on the indole portion of the molecule. |
| Key Fragment 3 | m/z 158 | Predicted fragment resulting from α -cleavage, representing the 7-methyl-indole-3-ylmethylene cation. |

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of 7-Methyl-DMT.

Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of 7-Methyl-DMT analytical reference standard in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare a series of working solutions by serial dilution of the stock solution to desired concentrations for calibration and quality control.
- **Extraction from Matrix (if applicable):** For analysis in biological or other complex matrices, a liquid-liquid extraction or solid-phase extraction protocol should be employed to isolate the analyte and remove interferences. A common approach involves basification of the sample followed by extraction with a non-polar organic solvent.

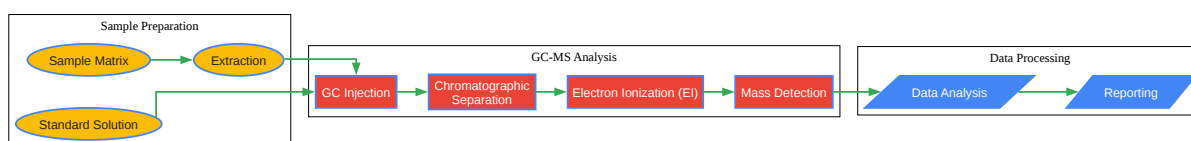
GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 6890 GC system or equivalent.
- **Mass Spectrometer:** Agilent 5973 Mass Selective Detector or equivalent.
- **GC Column:** HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Inlet:** Splitless mode.
- **Injector Temperature:** 250 °C.
- **Oven Temperature Program:**
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- **MS Transfer Line Temperature:** 280 °C.
- **Ion Source Temperature:** 230 °C.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-550.
- Solvent Delay: 3 minutes.

Visualizations

Experimental Workflow



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